Cas no 1797883-76-1 (5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide)

5-Chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and methoxy groups, linked to a pyrazole moiety via an amide bond. The 2,3-dihydrobenzo[b][1,4]dioxine methyl group enhances its structural complexity, potentially improving binding affinity in pharmacological applications. This compound is of interest in medicinal chemistry due to its hybrid heterocyclic framework, which may confer selective biological activity. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in drug discovery. The presence of electron-donating and withdrawing groups offers tunable electronic properties, facilitating optimization for target-specific interactions. Suitable for research in kinase inhibition or receptor modulation.
5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide structure
1797883-76-1 structure
Product name:5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide
CAS No:1797883-76-1
MF:C20H18ClN3O4
Molecular Weight:399.827623844147
CID:5373461
PubChem ID:73168347

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide 化学的及び物理的性質

名前と識別子

    • 1797883-76-1
    • 5-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-methoxybenzamide
    • 5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
    • AKOS024567552
    • 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide
    • F6448-2173
    • インチ: 1S/C20H18ClN3O4/c1-26-17-7-6-13(21)8-16(17)20(25)23-14-9-22-24(10-14)11-15-12-27-18-4-2-3-5-19(18)28-15/h2-10,15H,11-12H2,1H3,(H,23,25)
    • InChIKey: CKENVXOIXPMPDK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(NC1C=NN(C=1)CC1COC2C=CC=CC=2O1)=O)OC

計算された属性

  • 精确分子量: 399.0985838g/mol
  • 同位素质量: 399.0985838g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 540
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.6Ų
  • XLogP3: 3.1

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6448-2173-3mg
5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
1797883-76-1 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6448-2173-20μmol
5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
1797883-76-1 90%+
20μl
$79.0 2023-04-25
Life Chemicals
F6448-2173-40mg
5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
1797883-76-1 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6448-2173-50mg
5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
1797883-76-1 90%+
50mg
$160.0 2023-04-25
Life Chemicals
F6448-2173-5mg
5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
1797883-76-1 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6448-2173-15mg
5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
1797883-76-1 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6448-2173-25mg
5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
1797883-76-1 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6448-2173-30mg
5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
1797883-76-1 90%+
30mg
$119.0 2023-04-25
Life Chemicals
F6448-2173-10mg
5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
1797883-76-1 90%+
10mg
$79.0 2023-04-25
Life Chemicals
F6448-2173-5μmol
5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide
1797883-76-1 90%+
5μl
$63.0 2023-04-25

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide 関連文献

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamideに関する追加情報

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide (CAS No. 1797883-76-1): A Comprehensive Overview

In the realm of specialized chemical compounds, 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide (CAS No. 1797883-76-1) stands out as a molecule of significant interest to researchers and pharmaceutical developers. This compound, with its intricate structure featuring a dihydrobenzodioxin core and methoxybenzamide moiety, has garnered attention for its potential applications in medicinal chemistry and drug discovery.

The molecular architecture of this compound combines several pharmacologically relevant features: a chloro-substituted benzene ring, a pyrazole heterocycle, and the distinctive 2,3-dihydrobenzo[b][1,4]dioxin system. Such structural complexity makes it particularly valuable for investigating structure-activity relationships in drug design. Recent literature searches indicate growing interest in compounds containing dihydrobenzodioxin scaffolds, as they often exhibit improved metabolic stability compared to their parent benzodioxole analogs.

From a synthetic chemistry perspective, the preparation of 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide typically involves multi-step organic transformations. Key synthetic challenges include the selective functionalization of the pyrazole nitrogen and the efficient construction of the dihydrobenzodioxin ring system. Advanced purification techniques such as preparative HPLC are often employed to obtain material of sufficient purity for biological evaluation.

Current research trends suggest potential applications of this compound in developing modulators for various biological targets. The presence of both hydrogen bond donor (benzamide NH) and acceptor (methoxy group) functionalities makes it particularly interesting for protein-ligand interaction studies. Computational chemistry analyses predict favorable drug-like properties, including appropriate lipophilicity and polar surface area values that fall within ranges typically associated with good membrane permeability.

The physicochemical properties of CAS 1797883-76-1 have been characterized through various analytical techniques. Spectroscopic data (NMR, MS) confirm the molecular structure, while thermal analysis reveals its stability profile. Solubility studies indicate that this compound demonstrates moderate solubility in common organic solvents, which is advantageous for formulation development. These characteristics make it a valuable reference compound for method development in analytical chemistry laboratories.

In the context of drug discovery, molecules containing dihydrobenzodioxin moieties have shown promise in addressing several therapeutic areas. While specific biological data for this particular derivative may be limited in public literature, structurally related compounds have demonstrated activity against various enzyme targets. The scientific community continues to explore the potential of such scaffolds in developing novel therapeutic agents with improved safety profiles.

From a commercial perspective, 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide serves as an important building block in medicinal chemistry research. Suppliers typically offer this compound with comprehensive analytical documentation, including HPLC purity certificates and detailed spectral characterization. The growing demand for such specialized intermediates reflects the expanding field of targeted drug development.

Storage and handling recommendations for this compound follow standard laboratory practices for organic molecules. Proper containment in sealed containers under inert atmosphere helps maintain stability, particularly for long-term storage. Researchers working with this material should consult the safety data sheet for specific handling instructions and personal protective equipment requirements.

The scientific literature reveals increasing citations of compounds containing the dihydrobenzodioxin-pyrazole structural motif, indicating its rising importance in chemical biology. This particular derivative, with its additional chloro and methoxy substituents, offers unique opportunities for structure-activity relationship studies. Its molecular weight and complexity make it particularly suitable for fragment-based drug discovery approaches.

Analytical method development for CAS 1797883-76-1 represents another area of application. The compound's distinct UV chromophores and mass fragmentation pattern make it useful for HPLC and LC-MS method optimization. Quality control laboratories may employ this material as a reference standard when developing analytical protocols for structurally related compounds.

Future research directions for this compound may include exploration of its potential as a synthetic intermediate for more complex molecular architectures. The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile starting material. Additionally, computational modeling studies could provide valuable insights into its conformational preferences and potential binding modes with biological targets.

In summary, 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide represents an important compound in contemporary medicinal chemistry research. Its unique structural features and potential biological relevance continue to attract interest from academic and industrial researchers alike. As the field of drug discovery advances, such specialized building blocks will play increasingly important roles in the development of novel therapeutic agents.

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